(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and spectroscopic methods are used .Scientific Research Applications
Organocatalysis and Synthetic Chemistry
Beyond its biological applications, PTZ serves as a versatile organocatalyst in synthetic chemistry. It participates in various reactions, including Michael additions, aldol condensations, and cyclizations. Its unique structure allows for efficient transformations, making it valuable in organic synthesis.
These applications highlight the multifaceted nature of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one and underscore its potential impact across diverse scientific domains. Researchers continue to explore its properties, aiming to unlock novel applications and therapeutic avenues . If you’d like further details on any specific area, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-16-12-14-19(15-13-16)29(26,27)24-21(25)20(17-8-4-2-5-9-17)28-22(24)23-18-10-6-3-7-11-18/h2-15,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEGYBSRGYOIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one |
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